molecular formula C18H15F2N3O2 B6692865 4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide

4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide

Cat. No.: B6692865
M. Wt: 343.3 g/mol
InChI Key: CCDKTVVNEPZBFF-DOTOQJQBSA-N
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Description

4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of cyano, difluoro, and pyridinyl groups in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and difluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridinyl derivatives.

Scientific Research Applications

4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide involves its interaction with specific molecular targets. The cyano and difluoro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to potential therapeutic effects. The pyridinyl group can also enhance binding affinity through π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is unique due to the presence of the oxolan-3-yl group, which can impart additional steric and electronic properties. This can influence its reactivity and binding interactions compared to similar compounds. The specific stereochemistry (2R,3S) also plays a crucial role in its biological activity, making it distinct from other analogs.

Properties

IUPAC Name

4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-23(15-4-6-25-17(15)12-3-2-5-22-10-12)18(24)16-13(19)7-11(9-21)8-14(16)20/h2-3,5,7-8,10,15,17H,4,6H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDKTVVNEPZBFF-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1C2=CN=CC=C2)C(=O)C3=C(C=C(C=C3F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)C(=O)C3=C(C=C(C=C3F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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